4,6-Dibromo-3-fluoro-2-methylaniline

Medicinal Chemistry ADME Prediction Reversed-Phase Chromatography

Researchers requiring precise regiochemical control in fragment elaboration often face limited availability of orthogonally reactive scaffolds. This compound offers a solution with its 2,4,6-trisubstitution pattern enabling sequential functionalization. - Dense, tiered reactivity: Two bromine atoms at ortho/para positions relative to the amine allow for staged Pd-catalyzed couplings, directing derivatization with high fidelity. - Tunable physicochemical profile: The non-participating fluorine substituent (LogP 3.23) modulates electronic properties, aiding in the design of leads with optimized metabolic stability. - Reliable supply: Consistently sourced as a solid with verified purity (≥97%), stored under inert atmosphere at 2-8°C to ensure batch-to-batch integrity for critical synthesis programs.

Molecular Formula C7H6Br2FN
Molecular Weight 282.94 g/mol
CAS No. 1000576-24-8
Cat. No. B1370708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-3-fluoro-2-methylaniline
CAS1000576-24-8
Molecular FormulaC7H6Br2FN
Molecular Weight282.94 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC(=C1F)Br)Br)N
InChIInChI=1S/C7H6Br2FN/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3
InChIKeyUUASIFHVSSSHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-3-fluoro-2-methylaniline Overview


4,6-Dibromo-3-fluoro-2-methylaniline (CAS 1000576-24-8) is a halogenated aromatic amine with the molecular formula C₇H₆Br₂FN and a molecular weight of 282.94 g/mol . It features a benzene ring substituted with two bromine atoms at positions 4 and 6, a fluorine atom at position 3, and a methyl group at position 2 . The compound serves as a key intermediate in medicinal chemistry and agrochemical research, primarily due to its dense, orthogonally reactive halogenation pattern that enables sequential cross-coupling reactions [1]. It is typically supplied as a solid with a purity of ≥97% and requires storage under an inert atmosphere at 2-8°C .

Sequential Coupling Dense ortho/para-dibromo pattern enables chemoselective Pd-catalyzed reactions for SAR studies.
High-Purity Intermediate Supplied as solid with documented purity for reproducible synthetic workflows.
Controlled Storage Inert atmosphere at 2–8 °C preserves reactive aromatic amine functionality.

Unique Substitution Pattern of 4,6-Dibromo-3-fluoro-2-methylaniline


The substitution pattern on the aromatic ring profoundly influences reactivity, steric accessibility, and the ultimate outcome of cross-coupling and derivatization reactions . While other dibromo-fluoro-methylanilines share the same molecular formula, the specific 2,4,6-trisubstituted arrangement with a free amino group at position 1 creates a unique electronic environment. For instance, the positional isomer 2,4-dibromo-3-fluoro-6-methylaniline (CAS 1349719-26-1) exhibits a different melting point (79-82°C) and altered chromatographic behavior, reflecting distinct intermolecular interactions . Substituting a less densely brominated or differently positioned analog alters the regioselectivity of subsequent palladium-catalyzed couplings, potentially leading to different product distributions and lower yields [1].

Positional isomerism (e.g., 2,4-dibromo-3-fluoro-6-methylaniline) shifts regioselectivity in Pd-catalyzed couplings, potentially altering product distribution.
Different lipophilicity and solubility profiles between isomers can affect reversed-phase chromatographic retention and assay partitioning.
Variation in melting point and solid-state properties may impact handling, dissolution, and formulation consistency at ambient conditions.

4,6-Dibromo-3-fluoro-2-methylaniline vs. Analogs


LogP vs. Positional Isomer

The calculated consensus LogP (octanol-water partition coefficient) for 4,6-dibromo-3-fluoro-2-methylaniline is 3.23, while the positional isomer 2,4-dibromo-3-fluoro-6-methylaniline exhibits a significantly higher consensus LogP of 3.62 . This 0.39 log unit difference corresponds to a 2.45-fold increase in lipophilicity for the latter isomer, indicating that the target compound is substantially less lipophilic [1].

Lipophilicity (LogP)
Reported
Target LogP 3.23 vs. Isomer 3.62
Δ = −0.39 (2.45× lower)
Lower lipophilicity may support assay development by reducing nonspecific binding.
In silico consensus prediction; verify experimentally.
Medicinal Chemistry ADME Prediction Reversed-Phase Chromatography

Aqueous Solubility Comparison

The predicted aqueous solubility (LogS) for 4,6-dibromo-3-fluoro-2-methylaniline is -3.94 (0.0321 mg/mL), placing it in the 'Moderately soluble' class . In contrast, the positional isomer 2,4-dibromo-3-fluoro-6-methylaniline exhibits a predicted LogS of -4.20 (0.0178 mg/mL), representing a 1.8-fold lower solubility .

Aqueous Solubility
Reported
Target LogS −3.94 (0.032 mg/mL) vs. Isomer −4.20 (0.018 mg/mL)
1.8× higher
Higher solubility may simplify solution-phase reaction handling.
ESOL prediction; empirical validation advised.
Medicinal Chemistry Solubility Drug Design

Physical Form and Storage Stability

4,6-Dibromo-3-fluoro-2-methylaniline is a solid at room temperature and requires storage at 2-8°C under an inert atmosphere, protected from light . The positional isomer 2,4-dibromo-3-fluoro-6-methylaniline exhibits a defined melting point of 79-82°C . The higher melting point of the isomer suggests stronger intermolecular forces in the solid state, which may influence crystallization behavior and ease of handling.

Physical Stability
Data to verify
Target: solid, mp not reported; storage 2–8 °C inert
Isomer mp 79–82 °C
Lower inferred melting point may ease ambient‑temperature handling.
Target mp unreported; handle with care.
Compound Management Stability Storage

Applications of 4,6-Dibromo-3-fluoro-2-methylaniline


Orthogonal Suzuki-Miyaura Coupling Scaffold

The compound's 2,4,6-trisubstitution pattern, featuring two bromine atoms ortho and para to the amino group, enables sequential, chemoselective cross-coupling reactions. The fluorine substituent modulates electronic properties without participating in coupling, allowing the construction of complex biaryl structures. This is particularly valuable when synthesizing libraries of compounds for structure-activity relationship (SAR) studies, where precise control over regioselectivity is paramount .

Halogenated Heterocycles for Agrochemicals

As a densely halogenated aniline, this compound serves as a precursor to benzimidazoles, quinazolines, and other nitrogen-containing heterocycles commonly found in fungicides and herbicides. The presence of both bromine and fluorine allows for fine-tuning of the final compound's physicochemical properties, such as logP and metabolic stability, to meet specific bioavailability and environmental persistence criteria [1].

Fragment-Based Drug Discovery Building Block

With a molecular weight of 282.94 Da and a calculated LogP of 3.23, the compound falls within the 'fragment-like' space (MW < 300, LogP < 3.5) . Its multiple halogen atoms offer diverse vectors for fragment elaboration via cross-coupling, while the primary amine provides a convenient handle for amide bond formation. This makes it a suitable core for generating focused fragment libraries targeting specific protein pockets [2].

Application
Selection Property
Validation Focus
Orthogonal Suzuki-Miyaura coupling scaffold
Regioselective dibromo substitution pattern
Sequential coupling fidelity and selectivity
Halogenated heterocycle synthesis for agrochemicals
Dense halogen combination (Br, F)
Physicochemical tuning and metabolic stability
Fragment-based drug discovery building block
Fragment-like MW and LogP profile
Vector elaboration and ligand efficiency

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